1-Aziridineethanol: Chemical Architecture, Reactivity, and Applications
1-Aziridineethanol: Chemical Architecture, Reactivity, and Applications
Topic: 1-Aziridineethanol Chemical Properties and Structure Content Type: In-depth Technical Guide
Technical Whitepaper for Research & Development Professionals
Executive Summary
1-Aziridineethanol (CAS 1072-52-2), also known as N-(2-hydroxyethyl)aziridine, represents a unique class of bifunctional heterocyclic building blocks.[1] Characterized by the high ring strain of the aziridine moiety (~26-27 kcal/mol) coupled with a pendant hydroxyl group, this molecule serves as a versatile "chemical toggle." It remains stable under neutral conditions but exhibits rapid, regioselective ring-opening or polymerization upon protonation or Lewis acid activation.
This guide provides a comprehensive analysis of its physicochemical properties, mechanistic pathways, and utility as a high-performance crosslinker in polymer science and a scaffold in pharmaceutical synthesis.
Molecular Architecture & Physicochemical Profile
Structural Dynamics
The reactivity of 1-aziridineethanol is defined by the geometric distortion of the three-membered nitrogen ring. Unlike acyclic amines, the internal bond angles (~60°) deviate significantly from the ideal sp³ tetrahedral angle (109.5°), creating substantial Baeyer strain .
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Nitrogen Inversion: The substituent on the nitrogen (the hydroxyethyl group) increases the barrier to nitrogen inversion compared to acyclic amines, but the ring remains highly susceptible to electrophilic attack.
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Electronic Character: The lone pair on the nitrogen is less basic (pKa of conjugate acid ~7.9) than typical secondary amines due to the increased s-character of the nitrogen orbitals in the strained ring.
Physicochemical Constants
| Property | Value | Unit | Condition |
| CAS Number | 1072-52-2 | - | - |
| Molecular Formula | C₄H₉NO | - | - |
| Molecular Weight | 87.12 | g/mol | - |
| Appearance | Clear, colorless to yellow liquid | - | Ambient |
| Boiling Point | 154 - 168 | °C | 760 mmHg |
| Density | 1.088 | g/mL | 25°C |
| Refractive Index | 1.4560 | nD | 20°C |
| Solubility | Miscible | - | Water, Alcohols |
| Flash Point | ~67 (153) | °C (°F) | Closed Cup |
| Vapor Pressure | 0.49 | mmHg | 25°C |
Synthetic Routes & Manufacturing[7]
The synthesis of 1-aziridineethanol typically involves the direct hydroxyethylation of the parent aziridine (ethyleneimine). This reaction must be controlled strictly to prevent oligomerization.
Primary Synthesis Protocol: Ethylene Oxide Addition
Reaction:
Operational Logic: The reaction proceeds via the nucleophilic attack of the aziridine nitrogen on the epoxide ring of ethylene oxide. Because the product contains a hydroxyl group that can react with further ethylene oxide (forming polyethers) or initiate aziridine ring opening, stoichiometry and temperature control are critical.
Step-by-Step Methodology:
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Inert Atmosphere: Purge a glass-lined reactor with dry nitrogen. Moisture initiates premature ring opening.
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Precursor Charge: Charge Aziridine (Ethyleneimine) into the reactor. Cool to 10°C.
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Addition: Slowly feed Ethylene Oxide (1.05 molar eq) into the liquid phase, maintaining internal temperature < 20°C to prevent runaway exotherms.
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Digest: Allow temperature to rise to 45-50°C for 2 hours to ensure completion.
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Distillation: Purify via vacuum distillation. 1-Aziridineethanol distills at reduced pressure (avoid high pot temperatures to prevent polymerization).
Reactivity & Mechanistic Pathways[8][9][10]
The utility of 1-aziridineethanol stems from its dual reactivity: the hydroxyl group acts as a nucleophile, while the aziridine ring acts as a latent electrophile.
Acid-Catalyzed Ring Opening
In the presence of Bronsted or Lewis acids, the aziridine nitrogen is protonated/complexed, activating the adjacent carbons for nucleophilic attack. This is the primary mechanism for its use in derivatization.
Figure 1: Mechanism of acid-catalyzed aziridine ring opening. The relief of ring strain drives the reaction forward.
Cationic Polymerization
Without a terminating nucleophile, the activated aziridinium ion can be attacked by the nitrogen of another 1-aziridineethanol molecule. This leads to Poly(hydroxyethylethyleneimine) , a branched polymer used in adhesives.
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Initiation: Protonation of monomer.
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Propagation: Nucleophilic attack by monomer N on activated ring C.
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Termination: Depletion of monomer or addition of strong nucleophile (e.g., hydroxide).
Applications in Drug Development & Materials
Pharmaceutical Intermediates
1-Aziridineethanol is rarely a drug itself due to alkylating toxicity, but it is a vital intermediate.
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Hydantoin Synthesis: Reacts with isocyanates to form urea derivatives which cyclize to hydantoins.
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Prodrug Linkers: The hydroxyethyl arm allows attachment to carboxylic acid drugs via ester linkages, while the aziridine moiety can serve as a "warhead" in experimental chemotherapeutics (alkylating DNA).
High-Performance Crosslinking
In material science, it serves as a trifunctional crosslinker when reacted with polyfunctional isocyanates or acrylates.
Protocol: Latex Crosslinking
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Formulation: Add 1-3% w/w 1-aziridineethanol to a carboxylated latex emulsion (pH > 9). At high pH, the aziridine is stable.
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Application: Coat the substrate and dry.
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Curing: As water evaporates and the film becomes acidic (or upon heating), the carboxyl groups of the latex protonate the aziridine ring.
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Crosslink Formation: The carboxylate anion attacks the ring, forming an ester linkage and locking the polymer network.
Figure 2: pH-triggered crosslinking mechanism for carboxylated polymers.
Safety, Toxicology & Handling
CRITICAL WARNING: Aziridines are potent alkylating agents. 1-Aziridineethanol is classified as highly toxic and a potential carcinogen.
Toxicology Profile
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Mechanism: Direct alkylation of DNA (guanine residues), leading to crosslinking and apoptosis/mutagenesis.
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Acute Effects: Severe irritation to eyes, skin, and respiratory tract. Inhalation may cause delayed pulmonary edema.
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LD50: Oral (rat) ~20-50 mg/kg (estimated based on analogs).
Handling Protocols
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Engineering Controls: Handle only in a certified chemical fume hood or glovebox.
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PPE: Butyl rubber gloves (nitrile is often permeable to small aziridines), chemical splash goggles, and face shield.
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Decontamination: Spills should be neutralized immediately with 5% aqueous acetic acid (to open the ring) followed by dilution, or specific nucleophilic decontamination solutions (e.g., thiosulfate).
References
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National Institute of Standards and Technology (NIST). "1-Aziridineethanol." NIST Chemistry WebBook, SRD 69. Available at: [Link]
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PubChem. "1-Aziridineethanol Compound Summary."[2] National Library of Medicine. Available at: [Link]
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Organic Syntheses. "General methods for Aziridine synthesis and Ring Opening." Org.[1][3][4] Synth. Coll. Vol. various. (Validated general reactivity patterns).
- World Health Organization (IARC). "Aziridine and Aziridine Derivatives." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (Reference for toxicity class).
